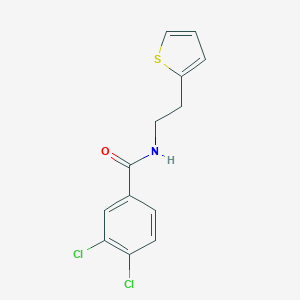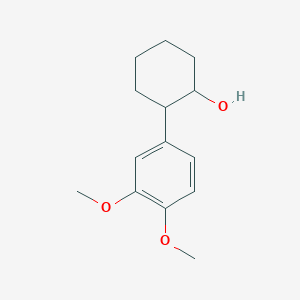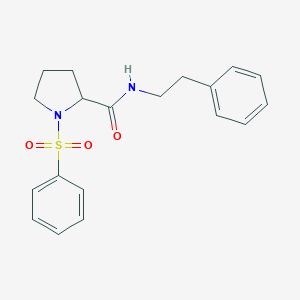![molecular formula C20H18Cl2N4OS B496720 2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE](/img/structure/B496720.png)
2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and an isoquinoline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors. The dichlorophenyl group is introduced via a substitution reaction, and the isoquinoline moiety is attached through a series of condensation reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the isoquinoline moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide
- **2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
What sets 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone apart from similar compounds is its unique combination of the triazole ring, dichlorophenyl group, and isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H18Cl2N4OS |
|---|---|
Molecular Weight |
433.4g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C20H18Cl2N4OS/c1-25-19(16-7-6-15(21)10-17(16)22)23-24-20(25)28-12-18(27)26-9-8-13-4-2-3-5-14(13)11-26/h2-7,10H,8-9,11-12H2,1H3 |
InChI Key |
VPUHFCBSKHVEBV-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B496638.png)
![Methyl 2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}benzoate](/img/structure/B496639.png)

![1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B496645.png)

![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)
![Ethyl 4-[(2-fluorobenzoyl)amino]phenylcarbamate](/img/structure/B496652.png)
![N-[5-ethoxy-2-(lactoylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B496655.png)
![N-[2-(4-butoxyphenoxy)ethyl]propanamide](/img/structure/B496656.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B496657.png)
![Cyclopentyl 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B496658.png)


